molecular formula C9H16N3O2+ B493080 (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate

(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate

Cat. No.: B493080
M. Wt: 198.24g/mol
InChI Key: VIDVRVQOCVNHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is a chemical compound with the molecular formula C9H16N3O2+ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate typically involves the reaction of imidazole derivatives with carbamatesThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to modulate enzyme activity and interact with biological targets makes it a promising compound for the development of new drugs .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic five-membered heterocycle with two nitrogen atoms.

    1,3-dimethylimidazole: A derivative of imidazole with methyl groups at positions 1 and 3.

    N,N-dimethylcarbamate: A carbamate derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is unique due to its combination of imidazole and carbamate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H16N3O2+

Molecular Weight

198.24g/mol

IUPAC Name

(1,3-dimethylimidazol-1-ium-2-yl)methyl N,N-dimethylcarbamate

InChI

InChI=1S/C9H16N3O2/c1-10(2)9(13)14-7-8-11(3)5-6-12(8)4/h5-6H,7H2,1-4H3/q+1

InChI Key

VIDVRVQOCVNHJG-UHFFFAOYSA-N

SMILES

CN1C=C[N+](=C1COC(=O)N(C)C)C

Canonical SMILES

CN1C=C[N+](=C1COC(=O)N(C)C)C

Origin of Product

United States

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